molecular formula C15H23Cl2N3O B2650878 N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride CAS No. 1858255-43-2

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride

Cat. No.: B2650878
CAS No.: 1858255-43-2
M. Wt: 332.27
InChI Key: WQWGKCWOBUSJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is a compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a piperidin-3-yl group attached to the sixth position of the nicotinamide ring, and it is in the form of a dihydrochloride salt. Nicotinamide derivatives are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the cyclization of appropriate precursors, such as 3-aminopyridine derivatives.

    Introduction of the Piperidin-3-yl Group: The piperidin-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the nicotinamide core.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.

    Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in various biological processes.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are known for their diverse pharmacological activities.

    Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group, which can influence the compound’s biological activity.

Uniqueness

N-(Cyclopropylmethyl)-6-piperidin-3-ylnicotinamide dihydrochloride is unique due to the specific combination of functional groups and its potential biological activities. The presence of the cyclopropylmethyl group, piperidin-3-yl group, and nicotinamide core contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c19-15(18-8-11-3-4-11)13-5-6-14(17-10-13)12-2-1-7-16-9-12;;/h5-6,10-12,16H,1-4,7-9H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWGKCWOBUSJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)C(=O)NCC3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.